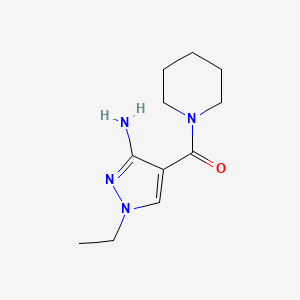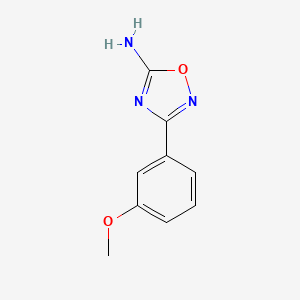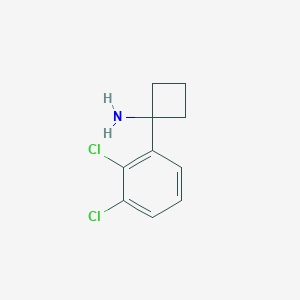![molecular formula C9H16N4 B11730589 1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730589.png)
1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with pyrrolidine in the presence of a suitable base. The reaction is generally carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings .
科学研究应用
1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
相似化合物的比较
1-Methyl-1H-pyrazol-5-amine: Lacks the pyrrolidine ring but shares the pyrazole core.
3-[(Pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-4-amine: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness: 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other fields .
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-12-9(10)6-8(11-12)7-13-4-2-3-5-13/h6H,2-5,7,10H2,1H3 |
InChI 键 |
VRCDKWHGEOTCBH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)CN2CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730510.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730517.png)
![5-[Benzyl(methyl)amino]-2-pentanone](/img/structure/B11730519.png)
![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)
![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)



![2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11730562.png)


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11730571.png)

![2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11730580.png)
